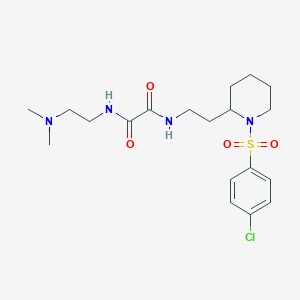

N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-(dimethylamino)ethyl)oxalamide

Description

Properties

IUPAC Name |

N-[2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]ethyl]-N'-[2-(dimethylamino)ethyl]oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29ClN4O4S/c1-23(2)14-12-22-19(26)18(25)21-11-10-16-5-3-4-13-24(16)29(27,28)17-8-6-15(20)7-9-17/h6-9,16H,3-5,10-14H2,1-2H3,(H,21,25)(H,22,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRIGHMXXPXEXTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC(=O)C(=O)NCCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29ClN4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-(dimethylamino)ethyl)oxalamide typically involves multiple steps:

Formation of the Piperidine Derivative: The initial step involves the synthesis of the piperidine derivative, which can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Sulfonyl Group: The piperidine derivative is then reacted with a sulfonyl chloride, such as 4-chlorobenzenesulfonyl chloride, under basic conditions to introduce the sulfonyl group.

Formation of the Oxalamide Moiety: The final step involves the reaction of the intermediate with oxalyl chloride and subsequent reaction with a dimethylaminoethylamine to form the oxalamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-(dimethylamino)ethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a thiol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring or the sulfonyl group.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Thiols or reduced piperidine derivatives.

Substitution: Various substituted piperidine or sulfonyl derivatives.

Scientific Research Applications

N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-(dimethylamino)ethyl)oxalamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition.

Industrial Applications: It may be used in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-(dimethylamino)ethyl)oxalamide involves its interaction with specific molecular targets, such as receptors or enzymes. The sulfonyl group is known to enhance binding affinity to certain biological targets, while the piperidine ring may interact with receptor sites, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

Umami Agonist Oxalamides

S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) Key Features: Methoxybenzyl (N1) and pyridyl-ethyl (N2) groups. Activity: Potent umami taste receptor (hTAS1R1/hTAS1R3) agonist . Metabolism: Rapid demethylation and oxidation of methoxy groups; high NOEL (100 mg/kg/day) .

S5456 (N1-(2,3-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide)

Comparison with Target Compound :

- The target lacks pyridyl and methoxybenzyl groups, which are critical for umami receptor binding in S336/S5456. Its dimethylamino group may instead favor interactions with amine-sensitive targets (e.g., neurotransmitter receptors).

Sulfonamide-Containing Analogues

W-15 (4-chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]-benzenesulfonamide)

Comparison with Target Compound :

- Both share sulfonamide and piperidine motifs. However, W-15’s piperidinylidene structure contrasts with the target’s piperidin-2-yl ethyl group, likely altering conformational flexibility and receptor binding.

Antimicrobial Oxalamides (GMC Series)

GMC-3 (N1-(4-chlorophenyl)-N2-(1,3-dioxoisoindolin-2-yl)oxalamide)

Comparison with Target Compound :

Pharmacokinetic and Toxicological Profiles

Key Observations :

- The target’s dimethylamino group may undergo N-demethylation, a pathway absent in S336/S5456.

- Sulfonamide stability (shared with W-15) suggests prolonged half-life compared to ester- or methoxy-containing analogues.

Biological Activity

N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-(dimethylamino)ethyl)oxalamide is a complex organic compound with significant biological activity. This article explores its structural characteristics, mechanisms of action, and potential pharmacological applications based on diverse research findings.

Structural Characteristics

The compound has a molecular formula of C23H28ClN3O4S and a molecular weight of 478.0 g/mol. Its structure includes:

- A piperidine ring which contributes to its interaction with various biological targets.

- A sulfonyl group , known for engaging with enzyme active sites.

- An oxalamide moiety , which may enhance its pharmacological properties.

Target Interactions

This compound interacts with several biological macromolecules. The sulfonyl group is particularly noted for its ability to bind to enzyme active sites, while the piperidine ring modulates receptor activity. This interaction can lead to alterations in cellular signaling pathways, affecting processes such as neurotransmission and cellular metabolism.

Biochemical Pathways

The compound's biological effects are mediated through specific biochemical pathways, including:

- Signal Transduction : Modulation of G protein-coupled receptors (GPCRs).

- Neurotransmission : Potential effects on neurotransmitter release and receptor sensitivity.

- Cellular Metabolism : Influence on metabolic pathways through enzyme inhibition or activation .

Biological Activity

Research indicates that this compound exhibits various pharmacological properties:

- Antinociceptive Effects : Studies have shown that compounds with similar structures can reduce pain perception by modulating pain pathways in the central nervous system.

- Anti-inflammatory Properties : The compound may inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Q & A

Basic: What are the critical steps in synthesizing N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-(dimethylamino)ethyl)oxalamide, and how are intermediates purified?

Methodological Answer:

The synthesis involves multi-step reactions, including:

- Coupling reactions (e.g., oxalamide core formation via carbodiimide-mediated activation of carboxylic acids) .

- Functional group introduction : Sulfonylation of the piperidine ring using 4-chlorophenylsulfonyl chloride under basic conditions .

- Purification : Chromatography (e.g., flash column chromatography with silica gel) or recrystallization to isolate intermediates and final products .

Key Considerations : Solvent selection (e.g., DMF for coupling reactions), reaction temperature control, and monitoring via TLC/HPLC to minimize by-products .

Basic: How is the compound’s structural integrity confirmed after synthesis?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in deuterated solvents (e.g., DMSO-d₆) to resolve overlapping signals from the piperidine, sulfonyl, and dimethylamino groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., ESI+ mode for protonated ions) .

- HPLC : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .

Advanced: How can synthetic yields be optimized while reducing side-product formation?

Methodological Answer:

- Catalyst Screening : Use coupling agents like HOBt/DCC for efficient amide bond formation .

- Flow Chemistry : Continuous flow reactors to enhance mixing and heat transfer, reducing reaction time and by-products .

- By-Product Mitigation : Quenching unreacted intermediates with scavenger resins (e.g., trisamine for excess sulfonyl chloride) .

Advanced: How to resolve contradictions in reported biological activities (e.g., varying IC₅₀ values across studies)?

Methodological Answer:

- Assay Standardization : Normalize conditions (e.g., buffer pH, temperature, cell line passage number) .

- Structural Analog Comparison : Compare activity of derivatives (e.g., replacing 4-chlorophenyl with 4-fluorophenyl) to identify SAR trends .

- Purity Verification : Re-test compounds with ≥98% purity (via HPLC) to exclude impurity-driven artifacts .

Basic: What in vitro assays are suitable for initial biological screening?

Methodological Answer:

- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition using ATP-competitive probes) .

- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

- Receptor Binding : Radioligand displacement assays (e.g., ³H-labeled antagonists for GPCR targets) .

Advanced: What methodologies elucidate the compound’s mechanism of action at the molecular level?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Real-time kinetics of target binding (e.g., KD measurement for kinase interactions) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .

- Molecular Dynamics Simulations : Predict binding poses and stability using software like AutoDock .

Advanced: What strategies improve pharmacokinetic properties like solubility and metabolic stability?

Methodological Answer:

- Solubility Enhancement : Co-solvent systems (e.g., PEG 400) or salt formation (e.g., hydrochloride salt of the dimethylamino group) .

- Metabolic Stability : Liver microsome assays to identify metabolic hotspots (e.g., piperidine ring oxidation) and introduce blocking groups (e.g., methyl substituents) .

Basic: How does the 4-chlorophenylsulfonyl group influence biological activity?

Methodological Answer:

- Hydrogen Bonding : Sulfonyl oxygen acts as a hydrogen bond acceptor with target proteins .

- Hydrophobic Interactions : The chlorophenyl group enhances binding to lipophilic enzyme pockets (e.g., kinases) .

- Electron-Withdrawing Effect : Chlorine increases sulfonyl group electrophilicity, stabilizing interactions with nucleophilic residues .

Advanced: How to address conflicting binding affinity data for the same target?

Methodological Answer:

- Orthogonal Assays : Validate SPR results with ITC or fluorescence polarization .

- Control Experiments : Test for nonspecific binding using mutant proteins or competitive inhibitors .

- Buffer Optimization : Assess ionic strength/pH effects on binding (e.g., Tris vs. HEPES buffers) .

Advanced: What computational tools predict bioactivity and guide structural optimization?

Methodological Answer:

- QSAR Models : Train models using datasets of analogs to predict IC₅₀ values .

- Molecular Dynamics : Simulate ligand-target complexes for >100 ns to assess conformational stability .

- Free Energy Perturbation (FEP) : Calculate relative binding energies for substituent modifications (e.g., -Cl vs. -CF₃) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.